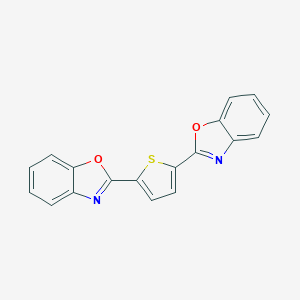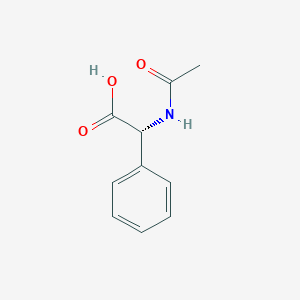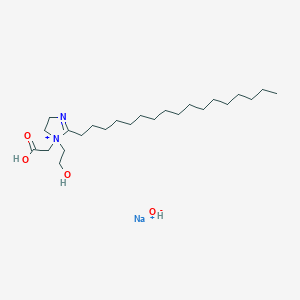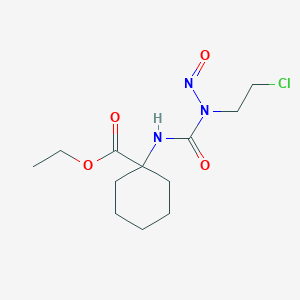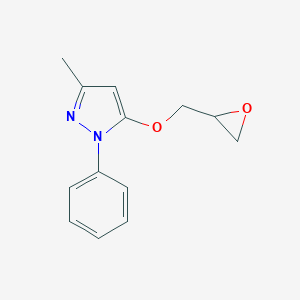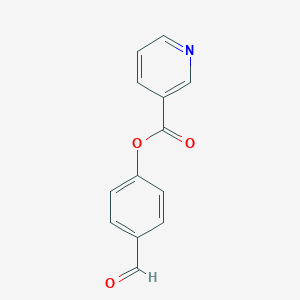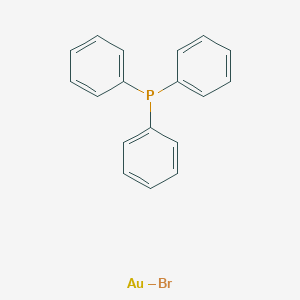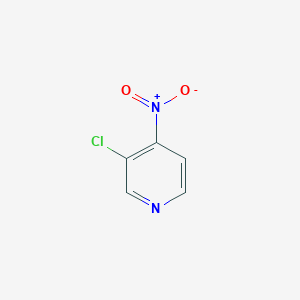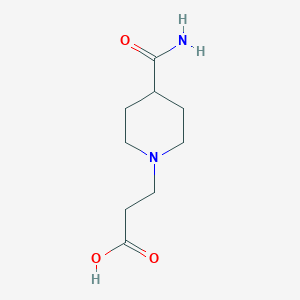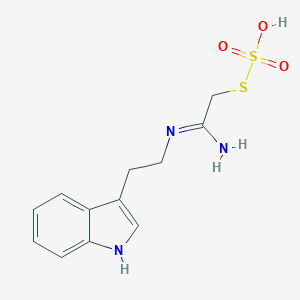
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate, also known as indothiazin, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a naturally occurring compound found in many plants and animals. Indothiazin has been shown to have a variety of interesting properties that make it a potentially useful tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is not fully understood, but research has shown that it may work by inhibiting the activity of certain enzymes that are involved in cancer growth and inflammation. This inhibition may help to slow or stop the growth of cancer cells and reduce inflammation in the body.
Effets Biochimiques Et Physiologiques
Indothiazin has a number of interesting biochemical and physiological effects that make it a potentially useful tool for researchers. For example, this compound has been shown to have antioxidant properties that may help to protect cells from damage caused by free radicals. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate in lab experiments. One advantage is that this compound is relatively easy to synthesize and can be modified in a variety of ways to produce derivatives with different properties. However, one limitation is that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate can be difficult to work with due to its complex structure and reactive nature.
Orientations Futures
There are many potential future directions for research on S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. One area that is particularly promising is the development of new cancer treatments based on this compound. In addition, researchers may continue to explore the anti-inflammatory and neuroprotective properties of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate to identify new therapeutic applications for this compound. Finally, further research may be needed to fully understand the mechanism of action of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate and its potential use in a variety of research applications.
Méthodes De Synthèse
Indothiazin can be synthesized in a number of ways, but one common method involves the reaction of indole with a thiosulfate salt. This reaction produces a compound that can then be further modified to produce S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate. The synthesis of S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate is a complex process that requires careful attention to detail and a thorough understanding of the chemistry involved.
Applications De Recherche Scientifique
Indothiazin has been studied extensively for its potential use in scientific research. One area where this compound has shown promise is in the study of cancer. Research has shown that S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has anti-cancer properties that may make it useful in the development of new cancer treatments. In addition, S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of a variety of inflammatory diseases.
Propriétés
Numéro CAS |
13338-54-0 |
|---|---|
Nom du produit |
S-((N-(2-(3-Indolyl)ethyl)amidino)methyl) hydrogen thiosulfate |
Formule moléculaire |
C12H15N3O3S2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-1H-indole |
InChI |
InChI=1S/C12H15N3O3S2/c13-12(8-19-20(16,17)18)14-6-5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7,15H,5-6,8H2,(H2,13,14)(H,16,17,18) |
Clé InChI |
HSJUJKKYLDNMMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCN=C(CSS(=O)(=O)O)N |
Synonymes |
Thiosulfuric acid hydrogen S-[2-imino-2-[[2-(1H-indol-3-yl)ethyl]amino]ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



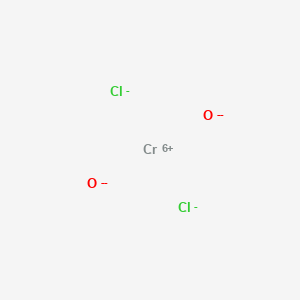
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
